Delapril

Catalog No.
S525590
CAS No.
83435-66-9
M.F
C26H32N2O5
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delapril

CAS Number

83435-66-9

Product Name

Delapril

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1

InChI Key

WOUOLAUOZXOLJQ-MBSDFSHPSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2

solubility

Soluble in DMSO

Synonyms

CV 3317, CV-3317, delapril, derapril, N-(2,3-dihydro-1H-inden-2-yl)-N-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)glycine

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2

The exact mass of the compound Delapril is 452.2311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Angiotensin-Converting Enzyme (ACE)

Delapril is a medication that belongs to a class of drugs called angiotensin-converting enzyme (ACE) inhibitors. ACE is an enzyme found in the body that plays a role in regulating blood pressure. By inhibiting ACE, Delapril causes blood vessels to relax and widen, which in turn lowers blood pressure []. This mechanism of action makes Delapril a valuable tool for researchers studying hypertension and related cardiovascular diseases.

Hypertension Research

Delapril has been extensively studied in clinical trials to evaluate its efficacy in treating hypertension. Research has shown that Delapril effectively lowers blood pressure in both primary and secondary hypertension []. Studies have also explored the use of Delapril in combination with other medications for more complex cases of hypertension [].

Cardiovascular Research

Beyond its use in hypertension treatment, Delapril is being investigated for its potential role in preventing and treating other cardiovascular conditions. Research suggests that Delapril may be beneficial in patients with heart failure, myocardial infarction (heart attack), and diabetic nephropathy (kidney damage caused by diabetes) [, ].

Delapril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used for the treatment of essential hypertension. As a prodrug, it undergoes metabolic conversion to active metabolites, notably delapril diacid and 5-hydroxy delapril diacid, which exert their pharmacological effects by competitively inhibiting ACE. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .

The chemical structure of delapril is represented by the molecular formula C26H32N2O5C_{26}H_{32}N_{2}O_{5} and has a molecular weight of approximately 452.551 g/mol. The compound features a unique configuration that enhances its efficacy compared to other ACE inhibitors .

As mentioned previously, Delapril's mechanism of action relies on its conversion into active metabolites that inhibit ACE. This inhibition disrupts the RAAS pathway, leading to vasodilation and reduced blood pressure [].

Delapril is generally well-tolerated, but common side effects include cough, dizziness, and headache []. More severe side effects like angioedema (swelling of the face, lips, tongue, or throat) can occur in rare cases [].

Safety Precautions:

  • Delapril is contraindicated in patients with hypersensitivity to ACE inhibitors or a history of angioedema [].
  • It can cause kidney problems, especially in patients with pre-existing kidney disease [].
  • Delapril may interact with other medications, so it's crucial to inform your doctor about all medications you're taking before starting Delapril treatment [].

Delapril undergoes hydrolysis to yield its active metabolites. The primary reaction involves the conversion of delapril into delapril diacid and 5-hydroxy delapril diacid through enzymatic action, particularly by carboxylesterases . The general reaction can be summarized as follows:

DelaprilCarboxylesteraseDelapril Diacid+5 Hydroxy Delapril Diacid\text{Delapril}\xrightarrow{\text{Carboxylesterase}}\text{Delapril Diacid}+\text{5 Hydroxy Delapril Diacid}

These metabolites then bind to the active site of ACE, inhibiting its activity and leading to the therapeutic effects associated with blood pressure reduction.

The biological activity of delapril is primarily linked to its role as an ACE inhibitor. By preventing the conversion of angiotensin I to angiotensin II, delapril reduces vasoconstriction and promotes vasodilation. This mechanism not only lowers blood pressure but also has beneficial effects on renal function and cardiovascular health . Additionally, studies suggest that delapril may play a role in protecting against renal damage and improving outcomes in patients with heart failure .

The synthesis of delapril involves several key steps:

  • Formation of the Indanone Derivative: Initial reactions typically involve the creation of an indanone structure.
  • Coupling Reaction: The indanone derivative is then coupled with an amino acid derivative to form the core structure of delapril.
  • Hydrochloride Salt Formation: The final step often includes the formation of the hydrochloride salt to enhance solubility and stability.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to these foundational steps .

Delapril is primarily utilized in clinical settings for:

  • Hypertension Management: It is prescribed for patients with essential hypertension to lower blood pressure effectively.
  • Heart Failure Treatment: Due to its vasodilatory effects, it is also investigated for use in heart failure management.
  • Renal Protection: Delapril may provide protective benefits for renal function in diabetic patients by reducing intraglomerular pressure .

Delapril has been studied for its interactions with various drugs:

  • Amifostine: Delapril may enhance the hypotensive effects when used concurrently with amifostine.
  • Amiloride: There is an increased risk of hyperkalemia when delapril is used alongside amiloride due to additive effects on potassium levels .

These interactions necessitate careful monitoring when prescribing delapril alongside other medications.

Several compounds share similarities with delapril in terms of structure and function as ACE inhibitors. These include:

Compound NameMolecular FormulaUnique Features
IndapamideC16H16ClN3O3SThiazide-like diuretic properties
LisinoprilC21H31N3O5Longer half-life; does not require metabolic activation
EnalaprilC20H28N2O5Prodrug; converted to enalaprilat
RamiprilC23H32N2O5Offers additional benefits in cardiovascular protection

Delapril's unique chemical structure allows for enhanced selectivity and efficacy compared to these other ACE inhibitors, making it a valuable option in hypertension therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

452.23112213 g/mol

Monoisotopic Mass

452.23112213 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W77UAL9THI

Pharmacology

Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, delapril is converted to two active metabolites, delapril diacid and 5-hydroxy delapril diacid, which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Delapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA12 - Delapril

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Other CAS

83435-66-9

Wikipedia

Delapril

Dates

Last modified: 08-15-2023
1: González-Juanatey JR, Cordero A. Benefits of delapril in hypertensive patients along the cardiovascular continuum. Expert Rev Cardiovasc Ther. 2013 Mar;11(3):271-81. doi: 10.1586/erc.12.188. Review. PubMed PMID: 23469905.
2: Fogari R, Mugellini A, Circelli M, Cremonesi G. Combination delapril/manidipine as antihypertensive therapy in high-risk patients. Clin Drug Investig. 2011;31(7):439-53. doi: 10.2165/11589000-000000000-00000. Review. PubMed PMID: 21627336.
3: Otero ML. Manidipine-delapril combination in the management of hypertension. Vasc Health Risk Manag. 2007;3(3):255-63. Review. PubMed PMID: 17703633; PubMed Central PMCID: PMC2293964.
4: Cavalieri L, Cremonesi G. Delapril plus indapamide: a review of the combination in the treatment of hypertension. Clin Drug Investig. 2007;27(6):367-80. Review. PubMed PMID: 17506588.
5: Coca A. Manidipine plus delapril in patients with Type 2 diabetes and hypertension: reducing cardiovascular risk and end-organ damage. Expert Rev Cardiovasc Ther. 2007 Mar;5(2):147-59. Review. PubMed PMID: 17338661.
6: Song JC, White CM. Clinical pharmacokinetics and selective pharmacodynamics of new angiotensin converting enzyme inhibitors: an update. Clin Pharmacokinet. 2002;41(3):207-24. Review. PubMed PMID: 11929321.
7: Cheer SM, McClellan K. Manidipine: a review of its use in hypertension. Drugs. 2001;61(12):1777-99. Review. PubMed PMID: 11693466.
8: Weber MA. Comparison of type 1 angiotensin II receptor blockers and angiotensin converting enzyme inhibitors in the treatment of hypertension. J Hypertens Suppl. 1997 Dec;15(6):S31-6. Review. PubMed PMID: 9493125.
9: Razzetti R, Acerbi D. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. 1995 Jun 16;75(18):7F-12F. Review. PubMed PMID: 7778536.
10: Reyes AJ. Angiotensin-converting enzyme inhibitors in the clinical setting of chronic congestive heart failure. Am J Cardiol. 1995 Jun 16;75(18):50F-55F. Review. PubMed PMID: 7778535.
11: Singlas E, Fillastre JP. Pharmacokinetics of newer drugs in patients with renal impairment (Part II). Clin Pharmacokinet. 1991 May;20(5):389-410. Review. PubMed PMID: 1879096.
12: Saruta T, Nishikawa K. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991 Jan;4(1 Pt 2):23S-28S. Review. PubMed PMID: 2009144.
13: Inagami T, Murakami T, Higuchi K, Nakajo S. Role of vascular wall renin: intracellular and extracellular mechanism. Blood Vessels. 1991;28(1-3):217-23. Review. PubMed PMID: 2001472.
14: Salvetti A. Newer ACE inhibitors. A look at the future. Drugs. 1990 Dec;40(6):800-28. Review. PubMed PMID: 2078997.
15: Kelly JG, O'Malley K. Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clin Pharmacokinet. 1990 Sep;19(3):177-96. Review. PubMed PMID: 2203579.

Explore Compound Types